

# JH-X-119-01 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JH-X-119-01 hydrochloride** (CAS Number: 2591344-30-6), a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document consolidates key findings, experimental data, and methodologies to support further research and development efforts.

**Core Compound Information** 

Property	Value
IUPAC Name	N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide hydrochloride
CAS Number	2591344-30-6
Molecular Formula	C25H21CIN6O3
Molecular Weight	488.93 g/mol
Appearance	Light yellow to yellow solid
Target	IRAK1
Mechanism of Action	Covalent, irreversible inhibitor

#### **Biochemical and Cellular Activity**



JH-X-119-01 is a highly potent and selective inhibitor of IRAK1.[1][2][3] It demonstrates significant selectivity for IRAK1 over other kinases, including IRAK4.[1][4] The compound forms a covalent bond with a specific cysteine residue (C302) in the IRAK1 protein, leading to its irreversible inhibition.[4][5]

**In Vitro Activity** 

Parameter	Value	Target/Cell Line	Reference
IC50	9 nM	IRAK1	[1]
IC50	>10,000 nM	IRAK4	[1][4]
IC50	57 nM	YSK4	[1][4]
EC50	0.59 - 9.72 μM	MYD88 mutated B-cell lymphoma cells	[1][4]
EC50	12.10 μΜ	HBL-1 (ABC-DLBCL cell line)	[6][7]

#### **In Vivo Activity**

JH-X-119-01 has demonstrated efficacy in animal models of sepsis and shows a favorable pharmacokinetic profile.[6][8]

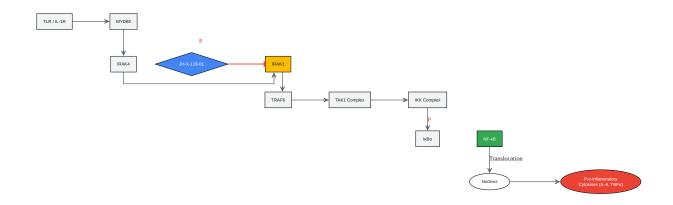


Study Type	Animal Model	Dosage	Key Findings	Reference
Sepsis	C57BL/6 mice	5 mg/kg and 10 mg/kg	Increased survival rates (37.5% and 56.3% respectively, vs 13.3% in control).[1][8] Ameliorated lung injury.[6][7]	[1][6][7][8]
Pharmacokinetic s	Not specified	IV administration	Moderate half-life (1.61 hours), Cmax of 9.95 μM, and low clearance (18.84 mL/min/kg).	[6]

### **Signaling Pathway**

JH-X-119-01 targets IRAK1, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response. Upon activation, IRAK1 is recruited by the adaptor protein MYD88, leading to the downstream activation of NF-κB and the production of pro-inflammatory cytokines.[4]





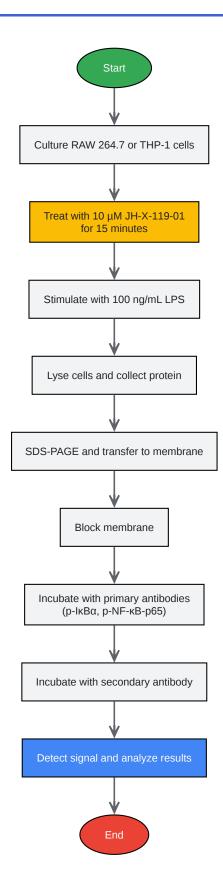
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JH-X-119-01 Inhibition of the IRAK1 Signaling Pathway.

# Experimental Protocols Western Blot Analysis for IκBα and NF-κB-p65 Phosphorylation[8][9]

This protocol describes the methodology used to assess the effect of JH-X-119-01 on key downstream proteins in the IRAK1 signaling pathway.





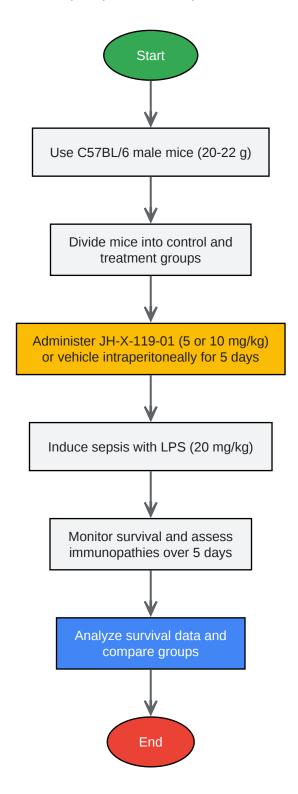
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Workflow for Western Blot Analysis.



#### In Vivo Sepsis Model[1][8]

This protocol outlines the in vivo study design to evaluate the efficacy of JH-X-119-01 in a mouse model of lipopolysaccharide (LPS)-induced sepsis.



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Experimental Workflow for In Vivo Sepsis Model.

#### **Solubility and Storage**

Proper handling and storage are crucial for maintaining the integrity of **JH-X-119-01 hydrochloride**.

**Solubility** 

Solvent	Concentration	Notes
DMSO	100 mg/mL (204.53 mM)	Requires sonication; hygroscopic.
In vivo formulation	≥ 2.5 mg/mL (5.11 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	Prepare fresh daily.

**Storage** 

Condition	Duration	Notes
Solid	4°C, sealed, away from moisture.	
In Solvent (-80°C)	6 months	Sealed, away from moisture.
In Solvent (-20°C)	1 month	Sealed, away from moisture.

#### Conclusion

**JH-X-119-01 hydrochloride** is a valuable research tool for investigating the role of IRAK1 in various pathological conditions, including inflammatory diseases and certain cancers.[7] Its high potency and selectivity make it a superior probe compared to less selective inhibitors. Further studies are warranted to explore its full therapeutic potential. The synergistic effects observed when combined with other targeted therapies, such as the BTK inhibitor ibrutinib in B-cell lymphomas, highlight promising avenues for future clinical applications.[4][7]



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